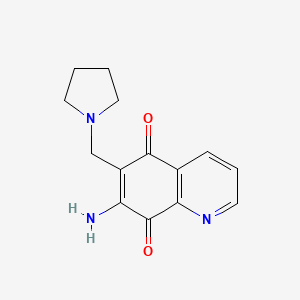
5,8-Quinolinedione, 7-amino-6-(1-pyrrolidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione is a complex organic compound that features a quinoline core substituted with an amino group at the 7th position and a pyrrolidin-1-ylmethyl group at the 6th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method starts with the quinoline-5,8-dione core, which is then functionalized through a series of reactions:
Nitration and Reduction: The quinoline-5,8-dione is first nitrated to introduce a nitro group, which is subsequently reduced to an amino group.
Alkylation: The aminoquinoline is then subjected to alkylation using pyrrolidine and formaldehyde under basic conditions to introduce the pyrrolidin-1-ylmethyl group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the quinoline core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
科学研究应用
7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiproliferative agent, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The compound exerts its effects primarily through inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular redox reactions. By inhibiting NQO1, the compound induces oxidative stress in cells, leading to mitochondrial dysfunction and apoptosis. This mechanism is particularly effective in cancer cells, which rely heavily on NQO1 for survival.
相似化合物的比较
Similar Compounds
Quinoline-5,8-dione: The parent compound, known for its broad range of biological activities.
Aminoquinolines: Compounds with amino groups at various positions on the quinoline ring, used in antimalarial drugs.
Pyrrolidinylquinolines: Compounds with pyrrolidine groups, studied for their pharmacological properties.
Uniqueness
7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione is unique due to the specific combination of functional groups that confer distinct biological activities. Its ability to inhibit NQO1 and induce apoptosis in cancer cells sets it apart from other quinoline derivatives.
属性
CAS 编号 |
61324-54-7 |
|---|---|
分子式 |
C14H15N3O2 |
分子量 |
257.29 g/mol |
IUPAC 名称 |
7-amino-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione |
InChI |
InChI=1S/C14H15N3O2/c15-11-10(8-17-6-1-2-7-17)13(18)9-4-3-5-16-12(9)14(11)19/h3-5H,1-2,6-8,15H2 |
InChI 键 |
AZKSNWXJAXGGDC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2=C(C(=O)C3=C(C2=O)C=CC=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)

![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)

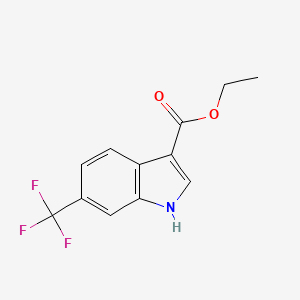
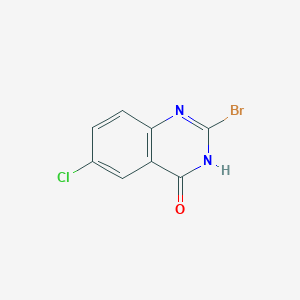
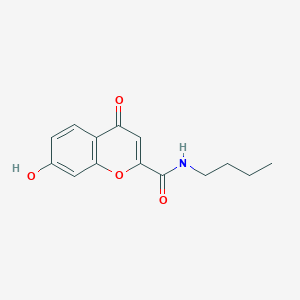
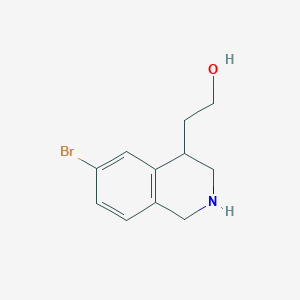




![Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B11858231.png)
